molecular formula C14H19N3O B14719464 Isonicotinic acid, cyclooctylidenehydrazide CAS No. 13117-17-4

Isonicotinic acid, cyclooctylidenehydrazide

Cat. No.: B14719464
CAS No.: 13117-17-4
M. Wt: 245.32 g/mol
InChI Key: FLUAKETWIMTOQB-UHFFFAOYSA-N
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Description

Isonicotinic acid, cyclooctylidenehydrazide is a derivative of isonicotinic acid, which is a pyridinecarboxylic acid. This compound is known for its potential applications in medicinal chemistry, particularly in the treatment of tuberculosis. It is a hydrazide derivative, which means it contains a hydrazine functional group attached to the isonicotinic acid moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isonicotinic acid, cyclooctylidenehydrazide typically involves the reaction of isonicotinic acid hydrazide with cyclooctanone. The reaction is carried out in an ethanol solution, where isonicotinic acid hydrazide is condensed with cyclooctanone under reflux conditions. The reaction is usually catalyzed by an acid or base to facilitate the formation of the hydrazone linkage .

Industrial Production Methods

For industrial production, the synthesis can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The reaction conditions are optimized to ensure high purity and yield of the final product. The use of ethanol as a solvent is preferred due to its low toxicity and ease of removal from the final product .

Chemical Reactions Analysis

Types of Reactions

Isonicotinic acid, cyclooctylidenehydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Isonicotinic acid, cyclooctylidenehydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of isonicotinic acid, cyclooctylidenehydrazide involves its interaction with bacterial enzymes. It inhibits the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition leads to the disruption of cell wall synthesis and ultimately the death of the bacterial cell. The compound targets the enzyme InhA, which is involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isonicotinic acid, cyclooctylidenehydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its cyclooctylidene moiety provides steric hindrance, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for further research and development in medicinal chemistry .

Properties

CAS No.

13117-17-4

Molecular Formula

C14H19N3O

Molecular Weight

245.32 g/mol

IUPAC Name

N-(cyclooctylideneamino)pyridine-4-carboxamide

InChI

InChI=1S/C14H19N3O/c18-14(12-8-10-15-11-9-12)17-16-13-6-4-2-1-3-5-7-13/h8-11H,1-7H2,(H,17,18)

InChI Key

FLUAKETWIMTOQB-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(=NNC(=O)C2=CC=NC=C2)CCC1

Origin of Product

United States

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